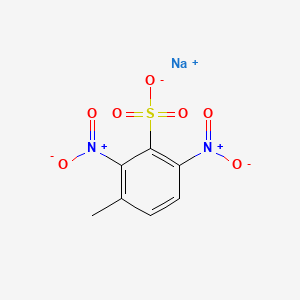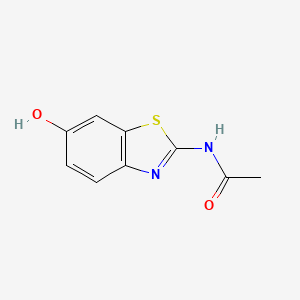
Acetamide,N-(6-hydroxy-2-benzothiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(6-hydroxy-2-benzothiazolyl)- is a chemical compound known for its unique structure and properties. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- typically involves the reaction of 6-hydroxybenzothiazole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-hydroxybenzothiazole and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as pyridine, at a temperature of around 60-80°C.
Product Formation: The reaction yields Acetamide, N-(6-hydroxy-2-benzothiazolyl)- as the primary product.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(6-hydroxy-2-benzothiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the benzothiazole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(6-hydroxy-2-benzothiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting certain enzymes or interfering with cellular processes. For example, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-hydroxy-2-benzothiazolyl)-: Another derivative of benzothiazole with similar properties but different substitution patterns.
Acetamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-: A derivative with additional methyl groups, which may alter its chemical and biological properties
Uniqueness
Acetamide, N-(6-hydroxy-2-benzothiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 6-position of the benzothiazole ring plays a crucial role in its interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H8N2O2S |
|---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
N-(6-hydroxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N2O2S/c1-5(12)10-9-11-7-3-2-6(13)4-8(7)14-9/h2-4,13H,1H3,(H,10,11,12) |
InChI-Schlüssel |
IIRAQYOKWILALQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


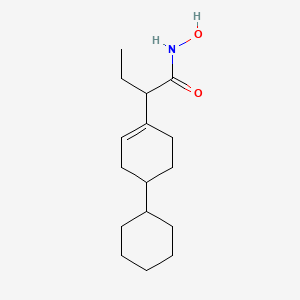

![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
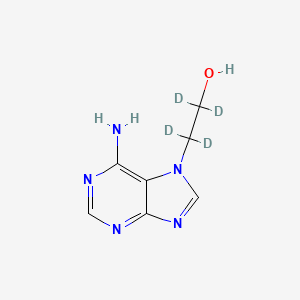
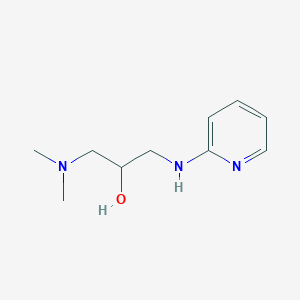
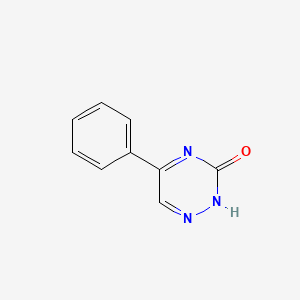
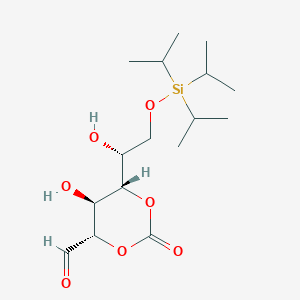

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)
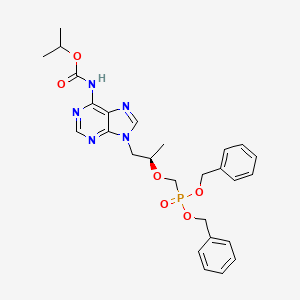

![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
